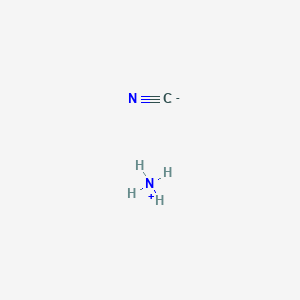
Fluoruro de potasio dihidratado
Descripción general
Descripción
Synthesis Analysis
Potassium fluoride dihydrate can be synthesized through several methods. One notable approach involves the interaction of potassium fluoride with water to form the dihydrate compound. A specific method includes the reaction of potassium fluoride with hydrogen peroxide to produce potassium fluoride peroxosolvate, highlighting a route towards potassium fluoride dihydrate under certain conditions (Titova et al., 1993).
Molecular Structure Analysis
The molecular structure of potassium fluoride dihydrate and related compounds has been extensively studied. For instance, the crystal structure of potassium tetrahydrogen pentafluoride, prepared by adding anhydrous hydrofluoric acid to potassium fluoride, reveals a scheelite type structure, demonstrating the complex molecular interactions within fluoride compounds (Coyle et al., 1970).
Chemical Reactions and Properties
Potassium fluoride dihydrate participates in various chemical reactions, including phase-transfer catalysis, demonstrating its versatility as a reagent. One example is its use in enantioselective synthesis of β-fluoroamines, showcasing its role in asymmetric C-F bond formation (Pupo et al., 2019). Additionally, its interaction with organic compounds for the synthesis of fluorine-containing molecules further illustrates its chemical properties (Hu & Chen, 1994).
Physical Properties Analysis
The physical properties of potassium fluoride dihydrate, such as thermal stability and solubility, are critical for its application in various processes. Research on its thermal stability and crystal structure provides insights into its behavior under different conditions, contributing to its effective use in chemical syntheses and other applications (Titova et al., 1993).
Chemical Properties Analysis
The chemical properties of potassium fluoride dihydrate, such as its reactivity and interaction with other compounds, are fundamental to its application in the chemical industry. For example, its role in promoting reactions under phase-transfer conditions and its use as a fluoride source in catalytic asymmetric synthesis highlight its utility in organic chemistry (Ooi et al., 2001).
Aplicaciones Científicas De Investigación
Cromatografía de gases
Fluoruro de potasio dihidratado: se utiliza como fase estacionaria en la cromatografía de gases . Esta aplicación es crucial para separar y analizar compuestos que pueden vaporizarse sin descomposición. La naturaleza higroscópica del compuesto ayuda a retener la humedad, lo cual es beneficioso para el proceso de separación.
Síntesis orgánica
En química orgánica, This compound se utiliza para facilitar la reacción de Finkelstein . Esta reacción implica la conversión de clorocarbonos en fluorocarbonos, que es un paso clave en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.
Procesamiento metalúrgico
El compuesto sirve como agente fundente en el procesamiento metalúrgico . Ayuda a eliminar las impurezas de los metales al reducir los puntos de fusión de los óxidos y otros compuestos presentes en los minerales, lo que ayuda en los procesos de purificación y refinado.
Soldadura de plata
This compound: se emplea como agente fundente en la soldadura de plata . La soldadura es un proceso de unión de metales mediante el cual un metal de relleno se calienta por encima del punto de fusión y se distribuye entre dos o más piezas de ajuste preciso mediante acción capilar. El agente fundente limpia las superficies metálicas y ayuda al flujo de la aleación de soldadura.
Agente enmascarador
En química analítica, funciona como agente enmascarador . Esto significa que puede evitar que ciertos iones reaccionen, lo cual es particularmente útil en las titulaciones complexométricas donde se requiere enmascaramiento selectivo para determinar las concentraciones de iones específicos.
Mecanismo De Acción
Target of Action
Potassium fluoride dihydrate primarily targets the fluoride ion (F-) . The fluoride ion is a source of active fluoride and plays a crucial role in various chemical reactions .
Mode of Action
Potassium fluoride dihydrate dissociates into potassium ions (K+) and fluoride ions (F-) in solution . The fluoride ion can interact with other substances to initiate chemical reactions. For instance, it can be used in combination with tetra-n-butylammonium chloride to generate tetrabutylammonium fluoride in situ . This reaction can catalyze the esterification of carboxylic acids with alkyl halides .
Biochemical Pathways
The fluoride ion from potassium fluoride dihydrate can affect various biochemical pathways. It can catalyze the esterification of carboxylic acids with alkyl halides, leading to the formation of esters . It can also catalyze the ring-opening of aziridines . These reactions are crucial in organic synthesis and can lead to the production of a wide range of organic compounds.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The result of potassium fluoride dihydrate’s action is the production of active fluoride ions, which can participate in various chemical reactions . These reactions can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions .
Action Environment
The action of potassium fluoride dihydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound has a melting point of 41°C , suggesting that its physical state and reactivity could change at high temperatures The presence of other ions or substances in the environment could also affect its reactivity and stability
Safety and Hazards
Like other sources of the fluoride ion, F−, KF is poisonous, although lethal doses approach gram levels for humans. It is harmful by inhalation and ingestion. It is highly corrosive, and skin contact may cause severe burns . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Propiedades
IUPAC Name |
potassium;fluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.K.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFXHSQFQLKKFD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[F-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928668 | |
| Record name | Potassium fluoride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.127 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13455-21-5 | |
| Record name | Potassium fluoride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium fluoride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium fluoride, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM FLUORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R1D12HEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)






